3-allyl-4-methoxy-N-methyl-N-phenylbenzamide
Übersicht
Beschreibung
3-allyl-4-methoxy-N-methyl-N-phenylbenzamide, also known as GW2974, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell growth and differentiation. GW2974 has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical studies.
Wirkmechanismus
3-allyl-4-methoxy-N-methyl-N-phenylbenzamide exerts its anticancer effects by inhibiting the activity of the EGFR tyrosine kinase, which is overexpressed in many types of cancer cells. This inhibition leads to the downregulation of several key signaling pathways that are involved in cell growth, proliferation, and survival. This compound also induces cell cycle arrest and apoptosis in cancer cells, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. It has been reported to modulate the expression of several genes involved in lipid metabolism and insulin signaling, suggesting a potential role in the treatment of metabolic disorders such as obesity and type 2 diabetes. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-allyl-4-methoxy-N-methyl-N-phenylbenzamide is its potency and selectivity for the EGFR tyrosine kinase, which makes it a valuable tool for studying the role of this kinase in various cellular processes. However, its relatively high cost and limited availability may be a limitation for some researchers. Additionally, this compound has been shown to have some off-target effects, which may complicate its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-allyl-4-methoxy-N-methyl-N-phenylbenzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another potential direction is the investigation of the use of this compound in combination with other cancer drugs, particularly those that target other signaling pathways that are involved in cancer progression. Finally, the potential use of this compound in the treatment of metabolic and inflammatory diseases warrants further investigation.
Wissenschaftliche Forschungsanwendungen
3-allyl-4-methoxy-N-methyl-N-phenylbenzamide has been extensively studied for its potential use in cancer therapy, particularly in the treatment of breast cancer. It has been shown to inhibit the growth and proliferation of various breast cancer cell lines, including those that are resistant to conventional chemotherapy drugs. This compound has also been investigated for its potential use in combination with other cancer drugs, such as tamoxifen and trastuzumab, to enhance their therapeutic efficacy.
Eigenschaften
IUPAC Name |
4-methoxy-N-methyl-N-phenyl-3-prop-2-enylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-4-8-14-13-15(11-12-17(14)21-3)18(20)19(2)16-9-6-5-7-10-16/h4-7,9-13H,1,8H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDCZQCEMIUZNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.